Methyl 3-hydroxy-3-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-3-methylhexanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-3-methylhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-3-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3-methylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and efficient separation techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylhexanoic acid or 3-methylhexanone.
Reduction: Formation of 3-hydroxy-3-methylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-hydroxy-3-methylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in metabolic studies.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-3-methylhexanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-methylhexanoic acid: The parent acid of methyl 3-hydroxy-3-methylhexanoate.
Methyl 3-hydroxyhexanoate: A similar ester with a different substitution pattern.
3-hydroxy-3-methylbutanoic acid: A shorter-chain analog with similar functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl and ester functional groups make it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
91178-20-0 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C8H16O3/c1-4-5-8(2,10)6-7(9)11-3/h10H,4-6H2,1-3H3 |
InChI Key |
FKYICSCGGGIMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.